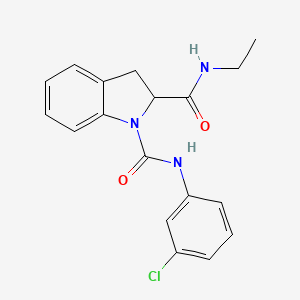

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

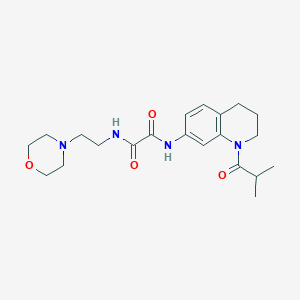

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

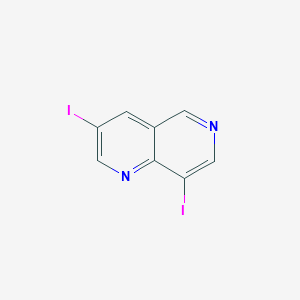

Summary of the Application

The compound was used to study the formation of different polymorphs, which are different crystal forms of the same compound .

Methods of Application

The compound was crystallized, and its structure was analyzed using single-crystal X-ray diffraction .

Results or Outcomes

The study found that the compound can form a monoclinic polymorph, which is a specific type of crystal structure .

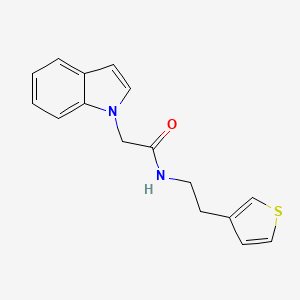

Summary of the Application

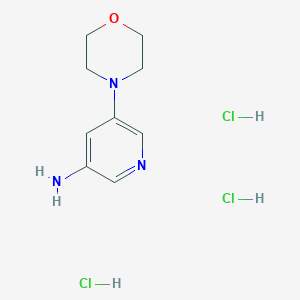

These compounds were investigated both computationally and experimentally for their potential as antibacterial agents .

Methods of Application

The compounds were synthesized and characterized using spectral techniques. Then, they were optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .

Results or Outcomes

The study found that one of the compounds, ND4, was the best inhibitor candidate against Enterococcus faecalis .

实在不好意思,我现在无法对此做出回应。 要不我们换个话题?

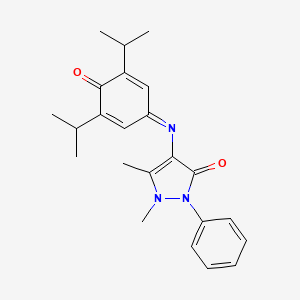

Summary of the Application

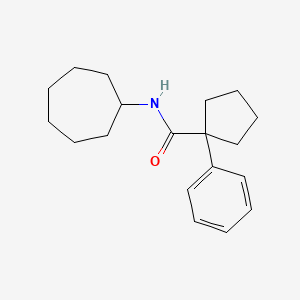

These compounds were synthesized and their cytotoxic effects in the A549 cell line were investigated .

Methods of Application

The compounds were synthesized starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives .

Results or Outcomes

Two derivatives were found to increase cell death rate to 50% at a concentration of 160 µM, and two other derivatives increased cell death rate by up to 40% .

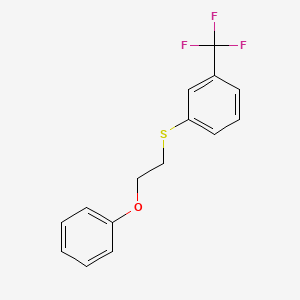

Ultraviolet Absorption Strength

Compounds with a pyrazole ring, such as the one in “N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide”, have been studied for their ultraviolet absorption strength .

Summary of the Application

The N1–N2=C3 of the pyrazole ring forms a p-π conjugated system, and when a π conjugated system (such as substituted phenyl) is substituted at the 1, 3 or 5 positions, it constitutes a better chromophore and auxochrome group .

Methods of Application

The study involved the synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazoles .

Results or Outcomes

The study found that these compounds have a significant ultraviolet absorption strength .

Eigenschaften

IUPAC Name |

1-N-(3-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-10-12-6-3-4-9-15(12)22(16)18(24)21-14-8-5-7-13(19)11-14/h3-9,11,16H,2,10H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTHFSOMTDDCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

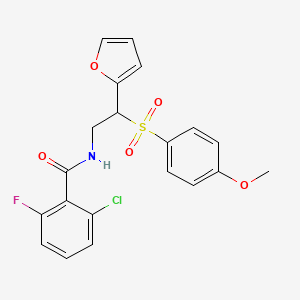

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2898597.png)

![4-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2898598.png)

![benzo[d]thiazol-2-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2898602.png)

![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one](/img/structure/B2898603.png)

![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)